2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine
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Overview
Description
2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine, cyclopropyl, and fluorine substituents in the molecule enhances its chemical reactivity and potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyclopropylpyridine with a fluorinating agent in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs, particularly for treating infectious diseases and cancer.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its unique structure.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The presence of fluorine and cyclopropyl groups enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-fluoroimidazo[1,2-A]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine
- Ethyl 6-chloro-3-fluoroimidazo[1,2-B]pyridazine-2-carboxylate
Uniqueness
2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
1447607-95-5 |
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Molecular Formula |
C10H8ClFN2 |
Molecular Weight |
210.63 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyl-6-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H8ClFN2/c11-10-9(6-1-2-6)14-5-7(12)3-4-8(14)13-10/h3-6H,1-2H2 |
InChI Key |
VSBZREUYJDLSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=C3N2C=C(C=C3)F)Cl |
Origin of Product |
United States |
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